5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one

Catalog No.
S576311
CAS No.
2558-30-7
M.F
C15H10FN3O3
M. Wt
299.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benz...

CAS Number

2558-30-7

Product Name

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one

IUPAC Name

5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10FN3O3

Molecular Weight

299.26 g/mol

InChI

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)

InChI Key

KNGIGRDYBQPXKQ-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F

Synonyms

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one; Demethylflunitrazepam; Desmethylflunitrazepam; N-1-Desmethylflunitrazepam; N-Desmethylflunitrazepam; Norflunitrazepam; Ro 5-4435;

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F

Application in Analytical Chemistry

Norflunitrazepam, as a metabolite of flunitrazepam, is often used in analytical chemistry, particularly in the field of toxicology.

Summary of the Application: The compound is used as a reference in the analysis of biological samples, such as serum and urine, for the presence of benzodiazepines . This is particularly important in forensic investigations and drug testing.

Methods of Application: A common method involves the extraction of the compounds by a mixed-mode solid-phase procedure, followed by analysis using high-performance liquid chromatography and ultraviolet detection . The limit of detection for all compounds, including norflunitrazepam, is at least 1 ng/mL serum (plasma) .

Results or Outcomes: The method has been shown to have high recoveries and good precision and linearity for all compounds, making it a reliable technique for the detection of norflunitrazepam and other related compounds in biological samples .

Application in Pharmacology

Norflunitrazepam is also relevant in the field of pharmacology, particularly in the study of benzodiazepines and their effects.

Summary of the Application: As a metabolite of flunitrazepam, norflunitrazepam exhibits pharmacological activity and has been sold online as a designer drug . It has an IC 50 value of 1.499 nM for the GABA A receptor , indicating its potential influence on neurological activity.

Methods of Application: The pharmacological effects of norflunitrazepam are typically studied through in vitro assays and animal models. These studies often involve the administration of the compound and subsequent observation of its effects on behavior or physiological responses .

Results or Outcomes: Norflunitrazepam, like other benzodiazepines, is thought to enhance the effects of GABA, an inhibitory neurotransmitter, by increasing GABA affinity for the GABA receptor . This results in a hyperpolarized cell membrane that prevents further excitation of the cell .

Application in Biochemistry

Norflunitrazepam is used in biochemistry for the study of benzodiazepine receptors and GABA neurotransmission.

Summary of the Application: As a metabolite of flunitrazepam, norflunitrazepam can bind to benzodiazepine receptors and influence GABA neurotransmission . This makes it useful in studying these biochemical processes and understanding the effects of benzodiazepines at a molecular level.

Methods of Application: In vitro assays and molecular modeling are often used to study the interaction of norflunitrazepam with benzodiazepine receptors . These studies can involve the use of radiolabeled norflunitrazepam or other techniques to visualize and quantify receptor binding .

Results or Outcomes: Studies have shown that norflunitrazepam has an IC 50 value of 1.499 nM for the GABA A receptor , indicating its potential to influence GABA neurotransmission.

Application in Clinical Medicine

Summary of the Application: Norflunitrazepam, as a metabolite of flunitrazepam, exhibits pharmacological activity and has been used to manage anxiety disorders and insomnia .

Methods of Application: The compound can be administered orally or intravenously, depending on the specific clinical scenario .

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one, also known as Demethylflunitrazepam, is a derivative of the benzodiazepine class of compounds. Its molecular formula is C15H11FN2O, and it features a fluorophenyl group at position 5 and a nitro group at position 7 of the benzodiazepine structure. This compound is characterized by its unique chemical structure, which contributes to its biological activity and potential therapeutic applications .

Norflunitrazepam's mechanism of action is not fully understood but is likely similar to flunitrazepam. Benzodiazepines like flunitrazepam act by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, leading to a calming effect []. However, norflunitrazepam might have a weaker effect compared to flunitrazepam due to the absence of the methyl group [].

Toxicity

Data on the specific toxicity of norflunitrazepam is limited, but it is likely to share some of the risks associated with flunitrazepam, including drowsiness, dizziness, impaired coordination, and respiratory depression [].

The chemical reactivity of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one can be analyzed through various reactions typical of benzodiazepines. It can undergo:

  • Nucleophilic substitutions: The nitro group can be reduced to an amine, altering its pharmacological properties.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield different products.
  • Oxidation: The compound may undergo oxidation reactions that can modify the nitro or fluorophenyl groups.

These reactions are essential for understanding its metabolic pathways and potential transformations in biological systems.

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one exhibits significant biological activity primarily as a central nervous system depressant. It has been studied for its sedative and anxiolytic effects, similar to other benzodiazepines. The presence of the nitro group enhances its potency and efficacy in binding to gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission .

Several synthesis methods have been reported for producing 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one:

  • Condensation Reactions: Typically involves the reaction between 2-amino-5-fluorobenzophenone and appropriate nitro compounds under acidic conditions.
  • Cyclization: Following the formation of a key intermediate, cyclization occurs to form the benzodiazepine core structure.
  • Functional Group Modifications: Post-synthesis modifications may include nitration or fluorination to enhance biological activity or alter pharmacokinetic properties.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to derivatives with varied activities .

The primary applications of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one are in pharmacology and medicinal chemistry. Its sedative and anxiolytic properties make it a candidate for:

  • Anxiety Disorders: Used in treating anxiety due to its calming effects.
  • Insomnia: It may be prescribed as a sleep aid.

Research is ongoing to explore its potential applications in treating other conditions such as epilepsy or muscle spasms due to its GABAergic activity.

Studies on interaction profiles indicate that 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one interacts significantly with various neurotransmitter systems:

  • GABA Receptors: Strong binding affinity enhances inhibitory neurotransmission.
  • Serotonin Receptors: Potential modulation of serotonin pathways may contribute to its anxiolytic effects.

Understanding these interactions is crucial for predicting side effects and therapeutic efficacy.

Several compounds share structural similarities with 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
FlunitrazepamMethyl group at position 1More potent sedative effects
ClonazepamChlorophenyl group at position 5Broader spectrum of action against seizures
DiazepamChlorine at position 7Widely used and well-studied anxiolytic

These compounds highlight the diversity within the benzodiazepine class while underscoring the unique characteristics of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one due to its specific functional groups and resulting biological activities .

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

299.07061935 g/mol

Monoisotopic Mass

299.07061935 g/mol

Heavy Atom Count

22

LogP

2.15 (LogP)

UNII

055XLQ0YQ6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

2558-30-7

Metabolism Metabolites

Desmethylflunitrazepam is a known human metabolite of flunitrazepam.

Wikipedia

Desmethylflunitrazepam

Dates

Modify: 2023-08-15

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